Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate
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Overview
Description
Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is a chemical compound that belongs to the class of heterocyclic compounds It contains both pyridine and pyrimidine rings, which are known for their wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate typically involves the reaction of 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its ester functional group also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
651723-72-7 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)oxyacetate |
InChI |
InChI=1S/C13H13N3O3/c1-9-6-11(19-8-12(17)18-2)16-13(15-9)10-4-3-5-14-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
SAILKTNBLJLJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)OC |
Origin of Product |
United States |
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